3-methyl-N-(2-methylbutyl)aniline
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Overview
Description
3-methyl-N-(2-methylbutyl)aniline is an organic compound with the molecular formula C12H19N It is a derivative of aniline, where the amino group is substituted with a 3-methyl and a 2-methylbutyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-(2-methylbutyl)aniline can be achieved through several methods:
Nucleophilic Substitution: One common method involves the nucleophilic substitution of an appropriate halogenated precursor with an amine. For example, 3-methylbromoaniline can react with 2-methylbutylamine under basic conditions to form the desired product.
Reductive Amination: Another method is the reductive amination of 3-methylbenzaldehyde with 2-methylbutylamine in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound typically involves large-scale nucleophilic substitution reactions using halogenated precursors and amines. The reaction conditions are optimized to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-(2-methylbutyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding nitroso or nitro derivatives.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride to form the corresponding amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nitric acid (for nitration), sulfuric acid (for sulfonation), halogens (for halogenation)
Major Products Formed
Oxidation: Nitroso or nitro derivatives
Reduction: Corresponding amine
Substitution: Nitrated, sulfonated, or halogenated derivatives
Scientific Research Applications
3-methyl-N-(2-methylbutyl)aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 3-methyl-N-(2-methylbutyl)aniline involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-methyl-N-(2-methylbutyl)aniline: Similar structure but lacks the 3-methyl group on the aromatic ring.
3-methyl-N-ethyl-N-(2-methylbutyl)aniline: Similar structure with an additional ethyl group on the nitrogen atom.
Uniqueness
3-methyl-N-(2-methylbutyl)aniline is unique due to the presence of both the 3-methyl and 2-methylbutyl groups, which confer distinct chemical and physical properties. These substitutions can influence the compound’s reactivity, solubility, and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H19N |
---|---|
Molecular Weight |
177.29 g/mol |
IUPAC Name |
3-methyl-N-(2-methylbutyl)aniline |
InChI |
InChI=1S/C12H19N/c1-4-10(2)9-13-12-7-5-6-11(3)8-12/h5-8,10,13H,4,9H2,1-3H3 |
InChI Key |
MYPOWKBOJVQEGT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CNC1=CC=CC(=C1)C |
Origin of Product |
United States |
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